4-Methyldodecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTXSMATBUWDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058638 | |

| Record name | 4-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6117-97-1 | |

| Record name | Dodecane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane, 4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyldodecane chemical and physical properties

An In-Depth Technical Guide to 4-Methyldodecane: Physicochemical Properties, Analysis, and Handling

Introduction

This compound is a branched-chain saturated hydrocarbon belonging to the alkane family. As an isomer of tridecane, its distinct structural characteristics—specifically the methyl group at the fourth carbon position—impart unique physical and chemical properties compared to its linear counterpart, n-dodecane. These properties, such as altered viscosity, boiling point, and cold-flow characteristics, make it a molecule of significant interest in the fields of lubricant formulation and fuel research[]. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, reactivity, and safety protocols for this compound, tailored for researchers and professionals in chemistry and drug development.

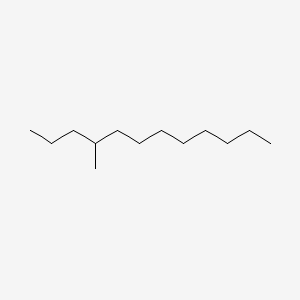

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is unambiguously defined by its IUPAC name and CAS registry number.

-

IUPAC Name : this compound[2]

The molecular structure, depicted below, consists of a twelve-carbon (dodecane) main chain with a methyl group substituent at the C-4 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various applications, from solvent systems to fuel performance. Data is compiled from experimental and estimated sources, which should be noted for interpretation.

| Property | Value | Unit | Source / Notes |

| Molecular Weight | 184.36 | g/mol | [2][3][5] |

| Appearance | Colorless Liquid | - | Assumed, typical for alkanes of this size.[6] |

| Boiling Point | 227.80 (est.) 102 (at 14 mmHg) | °C | [7] [4] |

| Melting Point | -49.45 (calc.) | °C | Calculated by Joback method.[5] The value of 255°C found in one safety data sheet is considered erroneous.[4] |

| Density | 0.76 | g/cm³ | [] |

| Flash Point | 91 70.6 (est.) | °C | [4] [7] |

| Vapor Pressure | 0.10 (est. at 25°C) | mmHg | [7] |

| Water Solubility | 0.03173 (est. at 25°C) | mg/L | [7] |

| LogP (o/w) | 7.480 (est.) 5.173 (calc.) | - | [7] [5] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of organic compounds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying volatile and semi-volatile compounds like this compound. In electron ionization (EI) mode, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2][3][8] Key fragments (m/z) include signals at 43 and 57, which are characteristic of alkanes and correspond to C₃H₇⁺ and C₄H₉⁺ ions, respectively. The fragmentation pattern arises from the cleavage of C-C bonds along the alkyl chain.

Caption: A conceptual synthetic workflow for a branched alkane.

Safety and Hazard Information

From a safety perspective, this compound is classified as a combustible liquid and presents a significant aspiration hazard. [4][9]

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][10]Handle in a well-ventilated area or fume hood to avoid inhaling vapors. [4]Keep away from heat, sparks, and open flames. [4][9] * Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]Store locked up. [4] * First Aid : If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor. [4][9]In case of skin contact, wash with soap and water. If inhaled, move the person to fresh air.

-

Applications

The primary interest in this compound lies in its potential use in specialized industrial applications:

-

Lubricants and Fuels : As a branched hydrocarbon, it can serve as a reference compound or component in studies of lubricants and fuels. []Its branching lowers the melting point and can improve cold-flow properties compared to linear alkanes.

-

Research Chemical : It is used as a standard in analytical chemistry, particularly for calibrating chromatographic systems. [11]* Natural Occurrence : this compound has been identified as a volatile compound in natural products such as chickpea seeds. [7]

Conclusion

This compound is a branched alkane with well-defined, albeit not extensively published, physicochemical properties. Its primary value lies in fundamental research related to fuel and lubricant science, where its isomeric structure provides a useful contrast to linear alkanes. While it is a relatively stable and unreactive compound, its classification as a serious aspiration hazard necessitates strict adherence to safety protocols during handling and storage. Future research could further elucidate its thermophysical properties and explore its potential as a component in advanced biofuel blends.

References

-

Dodecane, 4-methyl- | C13H28 | CID 521958 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

4-methyl dodecane, 6117-97-1. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]

-

Chemical Properties of Dodecane, 4-methyl- (CAS 6117-97-1). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

-

Dodecane - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Methyldodecane | C13H28 | CID 15270 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

This compound - ESSLAB. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Methyl-decane | C11H24 | CID 57191620 - PubChem. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Dodecane, 4-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

Dodecane, 4-methyl- Mass Spectrum. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

SAFETY DATA SHEET - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

-

Refractive index of dodecane - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Methyldodecane - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet: Dodecane (isomers) - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Methyldodecane | C13H28 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 2. Dodecane, 4-methyl- | C13H28 | CID 521958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecane, 4-methyl- [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Dodecane, 4-methyl- (CAS 6117-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Dodecane - Wikipedia [en.wikipedia.org]

- 7. 4-methyl dodecane, 6117-97-1 [thegoodscentscompany.com]

- 8. Dodecane, 4-methyl- [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

- 11. esslabshop.com [esslabshop.com]

An In-Depth Technical Guide to the Synthesis of 4-Methyldodecane via Catalytic Grignard Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 4-methyldodecane, a branched alkane of interest in various fields of chemical research. The synthesis is centered around a Grignard reaction, specifically the catalytic cross-coupling of an organomagnesium reagent with a secondary alkyl halide. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and a discussion of potential challenges and optimization strategies. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis who possess a foundational understanding of organic chemistry.

Introduction: The Strategic Importance of Branched Alkanes

Branched alkanes, such as this compound, are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals to advanced materials. Their tailored synthesis is a cornerstone of modern organic chemistry. The Grignard reaction, discovered by Victor Grignard in 1900, remains a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide will delineate a robust strategy for the synthesis of this compound, leveraging a catalytic variant of the Grignard cross-coupling reaction.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, yielding two synthons: a C8 nucleophile and a C4 electrophile with a methyl branch. This logically leads to the proposed forward synthesis involving the reaction of an octyl-based Grignard reagent with a secondary butyl halide. Specifically, this guide will focus on the reaction between octylmagnesium bromide and 2-bromobutane.

Proposed Reaction Scheme:

The direct coupling of a Grignard reagent with a secondary alkyl halide can be challenging due to competing side reactions such as elimination and metal-halogen exchange. Therefore, the use of a transition metal catalyst is proposed to facilitate the desired cross-coupling.[2][3]

Mechanistic Insights: The Role of Catalysis in Grignard Cross-Coupling

The uncatalyzed reaction between a Grignard reagent and an alkyl halide often proceeds slowly and with low yields, particularly with secondary halides. Transition metal catalysts, such as those based on nickel or iron, can significantly improve the efficiency of this transformation.[2][4] The catalytic cycle is generally believed to involve the following key steps:

-

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition to the alkyl halide (2-bromobutane), forming an organometallic intermediate.

-

Transmetalation: The Grignard reagent (octylmagnesium bromide) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic species.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product (this compound) and regenerating the active catalyst.

dot graph "Catalytic_Cross_Coupling_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ni(0)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "R-Ni(II)-X" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "R-Ni(II)-R'" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Ni(0)" -> "Oxidative Addition" [label="R-X"]; "Oxidative Addition" -> "R-Ni(II)-X"; "R-Ni(II)-X" -> "Transmetalation" [label="R'-MgX"]; "Transmetalation" -> "R-Ni(II)-R'"; "R-Ni(II)-R'" -> "Reductive Elimination" [label="R-R'"]; "Reductive Elimination" -> "Ni(0)"; }

Caption: A simplified diagram of a nickel-catalyzed Grignard cross-coupling cycle.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and considerations for ensuring reaction success.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Magnesium Turnings | 24.31 | - | 2.92 g | 0.12 mol |

| 1-Bromooctane | 193.13 | 1.111 | 19.31 g (17.38 mL) | 0.10 mol |

| 2-Bromobutane | 137.02 | 1.253 | 15.07 g (12.03 mL) | 0.11 mol |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | ~200 mL | - |

| Nickel(II) acetylacetonate | 256.91 | - | 0.26 g | 1.0 mmol |

| 1,3-Butadiene (in THF) | 54.09 | - | ~1.1 mL of 1M solution | 1.1 mmol |

| Iodine | 253.81 | - | 1-2 small crystals | - |

| 1M HCl (aq) | 36.46 | ~1.0 | As needed for quench | - |

| Saturated NaHCO3 (aq) | 84.01 | - | As needed for wash | - |

| Anhydrous MgSO4 | 120.37 | - | As needed for drying | - |

Step-by-Step Methodology

Part A: Preparation of Octylmagnesium Bromide

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: The flask is charged with magnesium turnings and a crystal of iodine. A small portion of a solution of 1-bromooctane in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often with gentle warming, as evidenced by the disappearance of the iodine color and the onset of gentle reflux.[5]

-

Grignard Reagent Formation: The remaining 1-bromooctane solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.[5] The resulting greyish solution is the octylmagnesium bromide Grignard reagent.

Part B: Catalytic Cross-Coupling

-

Catalyst Introduction: In a separate, dry flask under an inert atmosphere, the nickel(II) acetylacetonate catalyst and 1,3-butadiene are dissolved in anhydrous diethyl ether.

-

Reaction Setup: The Grignard reagent solution is cooled in an ice bath. The catalyst solution is then added via cannula, followed by the dropwise addition of 2-bromobutane.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

Part C: Work-up and Purification

-

Quenching: The reaction is carefully quenched by the slow addition of 1M HCl with vigorous stirring in an ice bath.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to isolate this compound.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_A" { label = "Part A: Grignard Formation"; style=filled; color="#E8F0FE"; "Apparatus Setup" -> "Initiation" -> "Grignard Formation"; }

subgraph "cluster_B" { label = "Part B: Cross-Coupling"; style=filled; color="#E6F4EA"; "Catalyst Prep" -> "Reaction Setup" -> "Reaction Progression"; }

subgraph "cluster_C" { label = "Part C: Work-up & Purification"; style=filled; color="#FEF7E0"; "Quenching" -> "Extraction" -> "Washing & Drying" -> "Purification"; }

"Grignard Formation" -> "Catalyst Prep" [style=invis]; "Grignard Formation" -> "Reaction Setup" [lhead=cluster_B, color="#4285F4"]; "Reaction Progression" -> "Quenching" [lhead=cluster_C, color="#4285F4"]; }

Caption: The sequential workflow for the synthesis of this compound.

Potential Challenges and Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of this compound.

-

Wurtz Coupling: A significant side reaction is the homo-coupling of the Grignard reagent or the alkyl halide, leading to the formation of hexadecane and 3,4-dimethylhexane, respectively.[6][7] This can be minimized by slow addition of the alkyl halide and maintaining a low reaction temperature.[7]

-

Elimination: The basic nature of the Grignard reagent can promote the elimination of HBr from 2-bromobutane, yielding a mixture of butenes. The use of a catalyst that favors cross-coupling over elimination is key.

-

Reduction: The Grignard reagent can act as a reducing agent, leading to the formation of octane and butane.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC will be used to determine the purity of the distilled product. The mass spectrum of this compound is expected to show a molecular ion peak (m/z = 184.37) and characteristic fragmentation patterns for branched alkanes.[8][9] Preferential cleavage at the branching point would lead to significant fragments corresponding to the loss of a butyl radical (M-57) and an octyl radical (M-113).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be relatively simple, showing characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (predicted): The proton NMR spectrum is expected to show complex overlapping signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the alkane chain. A multiplet for the methine proton at the branch point would be expected further downfield.

-

¹³C NMR (predicted): The carbon NMR spectrum will provide a clearer picture of the structure, with distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the successful formation of the branched structure.

-

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis of this compound via a catalytic Grignard cross-coupling reaction. The provided protocol, rooted in established chemical principles, offers a robust starting point for researchers in the field. Future work could explore the use of alternative catalysts, such as iron-based systems, to further enhance the efficiency and sustainability of this synthesis.[3][4] Additionally, a detailed kinetic analysis of the reaction could provide deeper insights into the reaction mechanism and facilitate further optimization.

References

-

Terao, J., et al. (2002). A novel method for the cross-coupling reaction of Grignard reagents with alkyl chlorides, bromides, and tosylates has been developed with the aid of Ni catalysts. SciSpace. Available at: [Link]

-

Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Filo. Available at: [Link]

-

Cahiez, G., & Avedissian, H. (1998). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 120(49), 12844-12845. Available at: [Link]

-

Nakamura, M., et al. (2005). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie International Edition, 44(40), 6524-6527. Available at: [Link]

-

Terao, J., & Kambe, N. (2004). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. Accounts of Chemical Research, 37(1), 22-31. Available at: [Link]

-

Kochi, J. K., & Tamura, M. (1971). Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents. Journal of the American Chemical Society, 93(6), 1483-1485. Available at: [Link]

-

Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. Unacademy. Available at: [Link]

-

Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Available at: [Link]

-

Terao, J., et al. (2002). Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts. Chemical Communications, (17), 1864-1865. Available at: [Link]

-

Kambe, N., et al. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Chemical Record, 8(6), 385-396. Available at: [Link]

-

Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. YouTube. Available at: [Link]

-

Komali Mam. (2021). Preparation of alkanes from grignard reagent. YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. University of Colorado Boulder. Available at: [Link]

-

van den Heuvel, M., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1845-1854. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. JoVE. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of octylmagnesium bromide. PrepChem.com. Available at: [Link]

-

Komali Mam. (2018). Grignard Reagent Trick for the preparation of Alkanes. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

- Podall, H. E., & Foster, W. E. (1971). U.S. Patent No. 3,597,488. Washington, DC: U.S. Patent and Trademark Office.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. University of Colorado Boulder. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.2. Whitman College. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkanes and Alkenes. YouTube. Available at: [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

-

Spectroscopy Magazine. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Magazine. Available at: [Link]

-

University of Bristol. (n.d.). Alkanes. University of Bristol. Available at: [Link]

-

Aakash Institute. (n.d.). Wurtz Reaction. Aakash Institute. Available at: [Link]

-

Stoyanov, N., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 942-949. Available at: [Link]

-

Scribd. (n.d.). Alkanes Paraffins: Preparation (I) From Grignard Reagent. Scribd. Available at: [Link]

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 5. prepchem.com [prepchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Organocuprate-Based Synthesis of 4-Methyldodecane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyldodecane, a branched-chain alkane, utilizing organocuprate chemistry. The Corey-House synthesis, a powerful method for the formation of carbon-carbon bonds, is detailed as the core methodology. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis.

Introduction: The Power of Organocuprates in Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a fundamental pursuit in organic chemistry. Among the vast array of synthetic methodologies, organocuprate reagents, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), stand out for their exceptional utility in forming new alkanes.[1][2][3] Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, Gilman reagents exhibit a unique chemoselectivity, enabling clean coupling reactions with a wide range of organic halides.[4][5]

The Corey-House synthesis, developed through the pioneering work of E.J. Corey and Herbert House, provides a robust and versatile route for the synthesis of unsymmetrical alkanes.[6][7] This reaction involves the coupling of a lithium dialkylcuprate with an alkyl halide.[8][9] The relatively low basicity of organocuprates minimizes side reactions, such as elimination, which can be problematic with other organometallic reagents, especially when secondary or tertiary halides are involved.[10] This guide will focus on the practical application of the Corey-House synthesis for the targeted synthesis of this compound.

Retrosynthetic Strategy for this compound

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the carbon skeleton to identify suitable starting materials. The structure of this compound is as follows:

The key carbon-carbon bond to be formed is adjacent to the chiral center at the C4 position. There are two strategic disconnections to consider for a Corey-House synthesis:

-

Disconnection A: Cleavage of the C4-C5 bond. This would involve the coupling of a sec-butyl nucleophile with an octyl electrophile.

-

Disconnection B: Cleavage of the C3-C4 bond. This would require the coupling of a propyl electrophile with a 2-nonyl nucleophile.

For optimal reaction efficiency and yield in the Corey-House synthesis, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions.[6][9] Therefore, Disconnection A represents the most judicious synthetic strategy. This approach utilizes a primary alkyl halide (1-halooctane) and a Gilman reagent derived from a secondary halide (sec-butyl halide).

Mechanistic Principles of the Corey-House Synthesis

The Corey-House synthesis is a multi-step process that begins with the preparation of the Gilman reagent.[6][11]

Step 1: Formation of an Alkyllithium Reagent An alkyl halide is treated with lithium metal in an aprotic solvent, typically dry ether, to form an alkyllithium compound.[8] For the synthesis of this compound, 2-bromobutane is reacted with two equivalents of lithium metal.

Step 2: Preparation of the Gilman Reagent (Lithium Dialkylcuprate) The alkyllithium reagent is then reacted with a copper(I) halide, such as copper(I) iodide (CuI), in a 2:1 stoichiometric ratio.[3][5] This transmetalation reaction forms the lithium dialkylcuprate, which in this case is lithium di(sec-butyl)cuprate.

Step 3: The Coupling Reaction The Gilman reagent is then reacted with a second alkyl halide.[4][5] One of the alkyl groups from the cuprate displaces the halide in a reaction that proceeds with a mechanism resembling an Sₙ2 displacement, forming the new carbon-carbon bond.[6]

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromobutane | C₄H₉Br | 137.02 | 13.7 g | 0.10 | Dry and distilled |

| Lithium metal | Li | 6.94 | 1.53 g | 0.22 | Fine wire or granules |

| Copper(I) iodide | CuI | 190.45 | 9.52 g | 0.05 | Purified and dried |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 19.3 g | 0.10 | Dry and distilled |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | Distilled from Na/benzophenone |

| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - | Distilled from Na/benzophenone |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 150 mL | - | For workup |

Step-by-Step Procedure

Part A: Preparation of sec-Butyllithium

-

To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen, add 1.53 g (0.22 mol) of lithium metal cut into small pieces.

-

Add 100 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of 13.7 g (0.10 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux. If the reaction does not start, gentle warming may be required.[12]

-

Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction. The solution of sec-butyllithium will appear clear to slightly cloudy.

Part B: Formation of Lithium di(sec-butyl)cuprate

-

In a separate flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, suspend 9.52 g (0.05 mol) of copper(I) iodide in 150 mL of anhydrous diethyl ether.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared sec-butyllithium solution from Part A to the stirred CuI suspension via a cannula. The addition should be done at a rate that maintains the internal temperature below -60 °C.

-

Upon addition, the colorless suspension will transition to a dark-colored solution of the Gilman reagent, lithium di(sec-butyl)cuprate.

-

Allow the solution to stir at -78 °C for an additional 30 minutes.

Part C: Coupling with 1-Bromooctane and Workup

-

To the cold (-78 °C) solution of the Gilman reagent, add 19.3 g (0.10 mol) of 1-bromooctane dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quench the reaction by slowly adding 150 mL of a saturated aqueous solution of ammonium chloride. This should be done in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Conclusion

The organocuprate-based synthesis of this compound via the Corey-House reaction is a highly effective and reliable method for constructing the target molecule.[4][6] The success of this synthesis hinges on the careful execution of the experimental protocol, particularly the maintenance of anhydrous and anaerobic conditions, and the controlled formation of the Gilman reagent at low temperatures. By following the detailed procedures outlined in this guide, researchers can achieve a high yield of the desired unsymmetrical alkane, demonstrating the power and precision of organocuprate chemistry in modern organic synthesis.

References

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

-

Spring, D. (2006). The oxidation of organocuprates—an offbeat strategy for synthesis. Chemical Society Reviews, 35(3), 218–225. [Link]

-

Denmark Group. (n.d.). Investigations of Organocuprates. [Link]

-

Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed. [Link]

-

Wikipedia. (n.d.). Gilman reagent. [Link]

-

Wikipedia. (n.d.). Corey–House synthesis. [Link]

-

Alexakis, A., Cahiez, G., & Normant, J. F. (1984). Z-1-IODOHEXENE. Organic Syntheses, 62, 1. [Link]

-

ESSLAB. (n.d.). This compound. [Link]

-

BYJU'S. (2020, June 20). Corey House Reaction. [Link]

-

chemeurope.com. (n.d.). Sec-Butyllithium. [Link]

-

PubMed. (2017, March 9). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecane, 4-methyl-. NIST WebBook. [Link]

-

Toppr. (2025, June 14). Preparation of Alkanes using Coupling of Alkyl Halides with Organometallic Compounds. [Link]

-

Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. [Link]

-

Doubtnut. (2020, January 18). Alkyl halides react with dialkyl lithium cuprate to give [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). trans-2-METHYL-2-DODECENOIC ACID. [Link]

- Google Patents. (n.d.).

-

University of Calgary. (n.d.). Ch 14 : Prep. of R2CuLi. [Link]

-

Chemistry LibreTexts. (2023, November 7). 10.7: Organometallic Coupling Reactions. [Link]

-

Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?. [Link]

-

Chemistry university. (2021, April 1). Lithium Dialkylcuprates in organic synthesis [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Preparation of Alkanes using Coupling of Alkyl Halides with Organometalli.. [askfilo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data (NMR, IR, MS) of 4-Methyldodecane

Introduction

4-Methyldodecane, a branched-chain alkane with the molecular formula C₁₃H₂₈, serves as a fundamental structure in various fields, including fuel and lubricant technologies, and as a reference compound in analytical chemistry. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of new materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its chemical structure. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying principles of each technique. For researchers and professionals in drug development, understanding the spectroscopic signature of such alkyl chains is crucial for characterizing novel drug delivery systems or lipophilic active pharmaceutical ingredients.

Molecular Structure of this compound

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data assignment.

Caption: Key fragmentation pathways of this compound in EI-MS.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 43 | High | [C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 127 | Low | [C₉H₁₉]⁺ |

| 141 | Low | [C₁₀H₂₁]⁺ |

Data sourced from NIST Chemistry WebBook. [1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A typical temperature program for a long-chain alkane would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation. [2]4. Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While the IR spectrum of an alkane is relatively simple, it provides key information about the C-H and C-C bonds.

Predicted IR Spectrum and Interpretation

An experimental IR spectrum for this compound is not readily available. However, the expected characteristic absorption bands can be predicted based on the functional groups present. The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. [3] Table 2: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 2950 - 2850 | C-H stretch (sp³) | Strong | A complex, strong band resulting from the symmetric and asymmetric stretching of CH₂, and CH₃ groups. [4] |

| 1470 - 1450 | C-H bend (scissoring) | Medium | Characteristic of CH₂ groups. [4] |

| 1375 | C-H bend (rocking) | Medium | Characteristic of CH₃ groups. [4] |

| 720 | C-H bend (rocking) | Weak | A rocking motion of a chain of four or more CH₂ groups. [4] |

Experimental Protocol: Neat Liquid IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a "neat" liquid (without a solvent). [5]2. Cell Assembly: Place a drop of the liquid on a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film. [5][6]3. Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) is influenced by the local electronic environment, and the multiplicity (splitting pattern) is determined by the number of neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1, H12 | ~0.88 | Triplet | 6H |

| H13 | ~0.85 | Doublet | 3H |

| H2, H3, H5-H11 | ~1.26 | Multiplet | 20H |

| H4 | ~1.40 | Multiplet | 1H |

Interpretation:

-

The terminal methyl protons (H1 and H12) are expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent CH₂ groups.

-

The methyl protons of the branch (H13) are predicted to be a doublet around 0.85 ppm due to coupling with the single methine proton (H4).

-

The numerous methylene protons (H2, H3, H5-H11) will overlap in a complex multiplet around 1.26 ppm, which is characteristic of long alkyl chains.

-

The methine proton at the branch point (H4) is expected to be a multiplet at a slightly downfield-shifted position around 1.40 ppm due to being attached to a tertiary carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 13 carbons are expected to be chemically distinct, though some may have very similar chemical shifts.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C12 | ~14.1 |

| C13 | ~19.5 |

| C11 | ~22.7 |

| C2 | ~23.0 |

| C10 | ~29.4 |

| C6, C7, C8, C9 | ~29.7 |

| C5 | ~30.0 |

| C3 | ~32.0 |

| C4 | ~34.5 |

Interpretation:

-

The terminal methyl carbons (C1 and C12) and the branch methyl carbon (C13) are expected to be the most upfield signals.

-

The series of methylene carbons in the long chain (C5-C11) will have very similar chemical shifts, appearing in the range of 29-30 ppm.

-

The carbons closer to the branch point (C2, C3, C5) will have slightly different chemical shifts due to the electronic effect of the branch.

-

The methine carbon at the branch point (C4) is expected to be the most downfield of the sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. [7]The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse to excite the protons.

-

Acquire the free induction decay (FID).

-

Typically, a small number of scans are sufficient for a ¹H spectrum.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

Conclusion

References

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecane, 4-methyl-. NIST Chemistry WebBook. [Link]

-

JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

-

ACS Publications. (1968). Combined gas chromatographic-mass spectrometric method for identifying n- and branched-chain alkanes in sedimentary rocks. Analytical Chemistry. [Link]

-

Graduation.escoffier.edu. (n.d.). Branched Chain Alkanes. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]

-

eGyanKosh. (n.d.). Branched chain alkanes. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

The Good Scents Company. (n.d.). 4-methyl dodecane. [Link]

-

National Center for Biotechnology Information. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Dodecanol. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Methylundecane. [Link]

-

PubChem. (n.d.). Dodecane. [Link]

-

Core Facilities, CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]

-

SpectraBase. (n.d.). Dodecane, 4-methyl- - Optional[MS (GC)] - Spectrum. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubChem. (n.d.). 4-Methyl-dodecan-1-ol. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Enigmatic Presence of 4-Methyldodecane in Insect Chemical Communication: A Technical Guide

This technical guide delves into the natural occurrence, biosynthetic origins, and potential semiochemical functions of 4-methyldodecane in insects. While direct evidence for the widespread role of this compound as a key signaling molecule remains an emerging area of research, this document synthesizes current knowledge on closely related methyl-branched alkanes and established principles of insect chemical ecology to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore its likely functions, propose biosynthetic pathways, and provide detailed methodologies for its extraction and analysis, thereby equipping researchers with the foundational knowledge to investigate this and other novel semiochemicals.

Part 1: The Significance of Methyl-Branched Alkanes in Insect Communication

Insects inhabit a world rich in chemical cues, where complex blends of hydrocarbons on their cuticle serve as a crucial layer for desiccation prevention and as a canvas for a sophisticated language of chemical communication.[1] These cuticular hydrocarbons (CHCs) are pivotal in mediating a wide array of behaviors, including species and sex recognition, caste differentiation in social insects, and territorial marking.[2][3] Methyl-branched alkanes, a significant class of CHCs, are integral to the specificity of these chemical signals. The position and stereochemistry of the methyl group on the carbon backbone contribute to a vast diversity of chemical structures, allowing for nuanced and species-specific communication.[4]

While a multitude of methyl-branched hydrocarbons have been identified as pheromones and other semiochemicals, the specific role of this compound is not yet extensively documented in publicly available literature. However, the well-established functions of structurally similar molecules provide a strong basis for inferring its potential significance. For instance, methyl-branched alkanes are known components of the contact sex pheromone in the parasitic wasp Lariophagus distinguendus, highlighting their role in reproductive isolation and mate choice.[2] Furthermore, the aggregation pheromone of the red flour beetle, Tribolium castaneum, is 4,8-dimethyldecanal, demonstrating the importance of methyl branching in long-range signaling.[5] In the realm of social insects, (3R,4S)-4-methyl-3-heptanol serves as a trail pheromone in the ant Leptogenys diminuta, guiding nestmates to resources.[6] These examples underscore the functional diversity of methyl-branched alkanes and suggest that this compound likely plays a role in insect communication, potentially as a component of a species-specific CHC profile or as a pheromone.

Part 2: Biosynthesis of this compound in Insects: A Proposed Pathway

The biosynthesis of methyl-branched hydrocarbons in insects is a fascinating area of study, involving modifications of the fatty acid synthesis pathway. While the specific pathway for this compound has not been elucidated, we can propose a likely route based on known mechanisms for other branched-chain hydrocarbons.

The biosynthesis of insect pheromones, such as the methyl-branched (S)-4-methyl-3-heptanone, has been shown to originate from propionate units via a polyketide/fatty acid-type metabolic pathway.[7] It is plausible that the biosynthesis of this compound follows a similar logic, starting with the incorporation of a methylmalonyl-CoA precursor during fatty acid synthesis.

Below is a proposed biosynthetic pathway for this compound:

Caption: Proposed biosynthetic pathway of this compound in insects.

This proposed pathway highlights the key enzymatic steps that could lead to the formation of this compound. The initial steps involve the standard fatty acid synthesis machinery, with the crucial introduction of a methyl group via methylmalonyl-CoA. Subsequent elongation, reduction, and decarboxylation steps would then yield the final hydrocarbon product. Experimental validation of this pathway would require isotopic labeling studies and identification of the specific enzymes involved.

Part 3: Analytical Methodology for the Identification and Quantification of this compound

The analysis of insect semiochemicals, particularly volatile and non-volatile hydrocarbons, relies heavily on chromatographic and spectrometric techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of compounds like this compound.[8]

Extraction of Cuticular Hydrocarbons

A critical first step is the efficient and clean extraction of CHCs from the insect cuticle.

Protocol: Solvent Extraction of Insect Cuticular Hydrocarbons

-

Sample Collection: Collect insects of the desired species, age, and sex. If possible, flash-freeze them in liquid nitrogen to halt metabolic activity and preserve the CHC profile.

-

Solvent Wash: Immerse individual or pooled insects in a clean glass vial containing a high-purity non-polar solvent such as hexane or pentane. The volume of solvent should be sufficient to fully submerge the insects (e.g., 200 µL to 1 mL per insect, depending on size).

-

Extraction Duration: Gently agitate the vial for a period of 5 to 10 minutes. This duration is typically sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.

-

Solvent Transfer: Carefully transfer the solvent extract to a new, clean vial using a glass pipette, leaving the insect bodies behind.

-

Concentration (Optional): If the concentration of CHCs is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample. Avoid complete dryness to prevent the loss of more volatile components.

-

Internal Standard: Add a known amount of an internal standard (e.g., n-alkanes of a chain length not present in the sample, such as eicosane or tetracosane) for accurate quantification.

-

Storage: Store the extract at -20°C or lower in a sealed vial until analysis to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the retention time for tentative identification and the mass spectrum for definitive structural elucidation.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of analytes onto the column, crucial for trace analysis. |

| Injection Volume | 1 µL | A standard volume for GC analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | Non-polar (e.g., DB-5ms) | Separates hydrocarbons based on boiling point and branching. |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min | A general-purpose program for separating a wide range of hydrocarbons. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy for EI, ensuring reproducible fragmentation. |

| Mass Range | m/z 40-400 | Covers the expected mass range of this compound and its fragments. |

| Scan Mode | Full Scan | To acquire complete mass spectra for identification. |

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern for a methyl-branched alkane.

Part 4: Experimental Workflow and Behavioral Assays

Investigating the semiochemical function of this compound requires a combination of chemical analysis and behavioral bioassays. The following workflow outlines the key steps:

Sources

- 1. Crematogaster - Wikipedia [en.wikipedia.org]

- 2. antwiki.org [antwiki.org]

- 3. researchgate.net [researchgate.net]

- 4. Specificity of codling moth (Lepidoptera: Tortricidae) for the host plant kairomone, ethyl (2E,4Z)-2,4-decadienoate: field bioassays with pome fruit volatiles, analogue, and isomeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 7. ars.usda.gov [ars.usda.gov]

- 8. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]

A Comprehensive Technical Guide to the Asymmetric Synthesis of 4-Methyldodecane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 4-methyldodecane are significant chiral hydrocarbons, with specific stereoisomers acting as insect pheromones. Their synthesis in enantiomerically pure forms is crucial for research in chemical ecology and the development of sustainable pest management strategies. This technical guide provides an in-depth exploration of established and effective methodologies for the asymmetric synthesis of (R)- and (S)-4-methyldodecane. We will delve into two primary strategies: a chiral pool-based approach originating from a readily available chiral precursor, and a catalytic asymmetric method utilizing a chiral auxiliary. This guide will offer detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral Alkanes

Chirality plays a pivotal role in the biological activity of many molecules, and simple branched alkanes are no exception.[1] The spatial arrangement of atoms in these seemingly simple structures can lead to profoundly different interactions with biological systems, such as the olfactory receptors of insects. This compound is a prime example, where one enantiomer can be a potent attractant for a particular species, while the other may be inactive or even inhibitory.[2] The ability to synthesize these enantiomers with high optical purity is therefore essential for elucidating their precise biological functions and for the development of species-specific and environmentally benign pest control agents.[3]

This guide will focus on practical and reliable methods for the asymmetric synthesis of this compound enantiomers, providing the necessary detail for replication in a laboratory setting. We will explore the strategic decisions behind each synthetic step, emphasizing the principles that ensure high stereocontrol.

Strategy 1: Chiral Pool Synthesis from (R)-Glyceraldehyde Acetonide

This approach leverages a readily available and inexpensive chiral starting material, (R)-glyceraldehyde acetonide, to construct the chiral center of the target molecule. The synthesis proceeds through a series of chain-elongation and functional group manipulation steps, with the initial chirality of the starting material being transferred to the final product. A similar strategy has been successfully employed for the synthesis of other chiral methyl-branched alcohols, such as (S)-2-methyl-4-octanol.

Rationale and Workflow Overview

The core principle of this strategy is to use a pre-existing stereocenter to direct the formation of the desired stereochemistry in the final product. (R)-glyceraldehyde acetonide provides a versatile three-carbon building block with a defined absolute configuration. The synthetic sequence involves:

-

Chain Elongation: A Wittig reaction is employed to extend the carbon chain, followed by hydrogenation to create the saturated backbone.

-

Functional Group Interconversion: The protected diol is deprotected and then selectively functionalized to allow for the introduction of the remaining portion of the carbon chain.

-

Coupling and Final Reduction: A Grignard coupling reaction attaches the octyl chain, and a final deoxygenation step yields the target this compound.

This workflow is depicted in the following diagram:

Caption: Workflow for the chiral pool synthesis of (S)-4-methyldodecane.

Detailed Experimental Protocol

Step 1: Synthesis of (4R)-4-(But-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane

-

To a stirred suspension of propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Allow the resulting orange-red solution to warm to 0 °C and stir for 30 minutes.

-

Cool the reaction mixture back to -78 °C and add a solution of (R)-glyceraldehyde acetonide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired alkene.

Step 2: Synthesis of (4R)-4-Butyl-2,2-dimethyl-1,3-dioxolane

-

To a solution of the alkene from Step 1 in ethanol, add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the saturated dioxolane.

Step 3: Synthesis of (R)-Hexane-1,2-diol

-

Dissolve the protected diol from Step 2 in a mixture of THF and 1 M HCl.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the diol.

Step 4: Synthesis of (R)-1-(Tosyloxy)hexan-2-ol

-

Dissolve the diol from Step 3 in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours until the desired mono-tosylated product is the major component (monitored by TLC).

-

Quench the reaction with cold water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify by flash column chromatography if necessary.

Step 5: Synthesis of (S)-4-Methyldodecan-3-ol

-

Prepare octylmagnesium bromide from 1-bromooctane and magnesium turnings in anhydrous THF.

-

To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -78 °C, add the freshly prepared octylmagnesium bromide.

-

Add the tosylate from Step 4 in anhydrous THF to the reaction mixture and allow it to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Step 6: Synthesis of (S)-4-Methyldodecane

-

Convert the alcohol from Step 5 to its corresponding tosylate using the procedure in Step 4.

-

Reduce the tosylate to the alkane using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.[4]

-

Carefully quench the reaction with water and 15% NaOH solution.

-

Extract the product with pentane, dry the organic layer, and carefully concentrate to obtain (S)-4-methyldodecane.

Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 1-3 | (R)-Hexane-1,2-diol | ~60-70% over 3 steps | >99% |

| 4 | (R)-1-(Tosyloxy)hexan-2-ol | ~70-80% | >99% |

| 5 | (S)-4-Methyldodecan-3-ol | ~60-70% | >99% |

| 6 | (S)-4-Methyldodecane | ~80-90% | >99% |

Strategy 2: Asymmetric Alkylation using a SAMP/RAMP Hydrazone Chiral Auxiliary

The SAMP/RAMP hydrazone method, developed by Enders and co-workers, is a powerful and versatile tool for the asymmetric α-alkylation of aldehydes and ketones.[2] This strategy involves the temporary installation of a chiral auxiliary to direct the stereoselective formation of a new carbon-carbon bond.

Rationale and Workflow Overview

This method relies on the formation of a chiral hydrazone from a ketone and a chiral amine, either (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation of the hydrazone creates a chiral azaenolate, which then reacts with an electrophile from a sterically defined direction. Subsequent removal of the auxiliary reveals the α-alkylated ketone with high enantiomeric purity. To obtain this compound, the resulting ketone is then subjected to a Wolff-Kishner or Clemmensen reduction.

The workflow for this approach is as follows:

Caption: Workflow for the SAMP-hydrazone mediated synthesis of (S)-4-methyldodecane.

Detailed Experimental Protocol

Step 1: Formation of the SAMP Hydrazone of 2-Dodecanone

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-dodecanone (1.0 eq), (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.

-

Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

To a solution of the SAMP hydrazone in anhydrous THF at 0 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution) dropwise.

-

Stir the resulting solution at 0 °C for 2-3 hours.

-

Cool the reaction mixture to -78 °C and add ethyl iodide (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.[5]

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Quench the reaction with dimethyl sulfide and allow it to warm to room temperature.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting 4-methyl-2-dodecanone by flash column chromatography.

Step 4: Wolff-Kishner Reduction

-

To a round-bottom flask containing the 4-methyl-2-dodecanone from Step 3, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq) in ethylene glycol.

-

Heat the mixture to reflux for 2-3 hours.

-

Increase the temperature to distill off water and excess hydrazine.

-

Continue to reflux at a higher temperature (around 190-200 °C) for several hours until the reaction is complete.

-

Cool the reaction mixture, dilute with water, and extract with pentane (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and carefully remove the solvent to obtain (S)-4-methyldodecane.

Data Summary

| Step | Product | Typical Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| 1 | SAMP Hydrazone | >95% | N/A |

| 2 | Alkylated Hydrazone | ~80-90% | >96% de |

| 3 | 4-Methyl-2-dodecanone | ~70-80% | >96% ee |

| 4 | (S)-4-Methyldodecane | ~70-85% | >96% ee |

Comparative Analysis of Synthetic Strategies

| Feature | Chiral Pool Synthesis | SAMP/RAMP Hydrazone Method |

| Source of Chirality | Chiral starting material ((R)-glyceraldehyde acetonide) | Chiral auxiliary (SAMP or RAMP) |

| Stereocontrol | Excellent, transferred from the starting material | Excellent, directed by the chiral auxiliary |

| Number of Steps | Relatively long (6 steps) | Shorter (4 steps) |

| Reagents | Readily available, but involves multiple steps of functional group manipulation | Requires a specific chiral auxiliary, but the key steps are robust |

| Scalability | Can be challenging due to the number of steps and purifications | Generally good, with established procedures for larger scales |

| Versatility | The intermediate diol can be used to synthesize other chiral molecules | Highly versatile for the α-alkylation of various aldehydes and ketones |

| Overall Yield | Moderate | Good |

| Cost-Effectiveness | Can be cost-effective if the chiral starting material is inexpensive | The cost of the chiral auxiliary can be a factor, but it is often recyclable |

Conclusion

This guide has detailed two robust and effective strategies for the asymmetric synthesis of this compound enantiomers. The chiral pool approach offers a reliable route with excellent stereocontrol derived from a natural and inexpensive source of chirality. The SAMP/RAMP hydrazone method provides a more concise and highly versatile alternative, demonstrating the power of chiral auxiliaries in asymmetric synthesis.

The choice between these methods will depend on the specific requirements of the researcher, including available starting materials, desired scale, and the need for versatility in synthesizing a range of chiral molecules. Both strategies, when executed with care, provide access to the enantiomers of this compound in high optical purity, enabling further investigation into their fascinating biological roles.

References

- Bakthadoss, M., & Pandiaraju, S. (2019). A new protocol for the syntheses of (E)-3-benzylidenechroman-4-ones: a simple synthesis of the methyl ether of bonducellin.

- Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.

- Bruce, N. C., & Cain, R. B. (1988). Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. Biochemical Journal, 250(2), 433–439.

- Blakemore, P. R. (2005). The Julia–Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 3509-3523.

- Costa, P. R. R., & Ferreira, V. F. (1986). Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species. Tetrahedron Letters, 27(42), 5133-5136.

- Feringa, B. L. (2000). Asymmetric conjugate addition of organometallic reagents. Accounts of Chemical Research, 33(6), 346-353.

- Ramachandran, P. V., & Chanda, P. B. (2012).

- Enders, D., & Eichenauer, H. (1979). Asymmetric Syntheses via Michael Additions of SAMP- and RAMP-Hydrazones to α,β-Unsaturated Esters. Angewandte Chemie International Edition in English, 18(5), 397-399.

- Gunstone, F. D., & Lie, K. E. (1970). Synthesis of very long chain fatty acid methyl esters. Chemistry and Physics of Lipids, 4(2), 131-146.

- Soloshonok, V. A., & Sorochinsky, A. E. (2021). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal, 87(11), 3-23.

- Zarbin, P. H. G., et al. (2004). Synthesis of (S)-(+)-2-Methyl-4-octanol: Male-specific compound released by sugarcane weevil Sphenophorus levis (Coleoptera: Curculionidae). Journal of the Brazilian Chemical Society, 15(2), 331-334.

- Palomo, C., et al. (2004). Asymmetric Organocatalytic Conjugate Additions.

- Maruoka, K., & Ooi, T. (2003). Enantioselective conjugate addition of organometallic reagents. Chemical Reviews, 103(8), 3013-3028.

- Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 29. The facile cleavage of organic halides, sulfonate esters, and sulfonamides with lithium triethylborohydride. The Journal of Organic Chemistry, 41(18), 3064–3066.

- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1979). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 20(8), 923-927.

- Enders, D., et al. (1996). Recent advances in the applications of SAMP/RAMP as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 68(3), 579-586.

- Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.

- Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive methodologies. John Wiley & Sons.

- Yu, J., & Shi, F. (2016). Recent advances in biosynthesis of branched-chain fatty acids. Applied Microbiology and Biotechnology, 100(19), 8251-8259.

- Blakemore, P. R. (2013). The Julia–Kocienski Olefination. In Organic Reactions (pp. 1-369). John Wiley & Sons, Inc.

- Antonchick, A. P., & Sii, H. (2011). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 16(3), 2177-2187.

- Kaneda, K., & Mizugaki, T. (2009). Development of high-performance heterogeneous catalysts for green and sustainable chemical synthesis.

- Pospíšil, J., & Marko, I. E. (2006). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Topics in Current Chemistry, 264, 135-172.

- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.

- Feringa, B. L., & Pineschi, M. (1997). Copper-catalysed enantioselective conjugate addition. Tetrahedron: Asymmetry, 8(19), 3127-3151.

- Kocienski, P. J. (1994). Protecting groups. Georg Thieme Verlag.